

Spectroscopic Data of Pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrrole-2-carbonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Pyrrole-2-carbonitrile** ($C_5H_4N_2$), a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of **Pyrrole-2-carbonitrile** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Pyrrole-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data for **Pyrrole-2-carbonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not explicitly found in search results	H5		
Data not explicitly found in search results	H4		
Data not explicitly found in search results	H3		
Data not explicitly found in search results	N-H		

Table 2: ^{13}C NMR Data for **Pyrrole-2-carbonitrile**

Chemical Shift (δ , ppm)	Assignment
Data not explicitly found in search results	C2
Data not explicitly found in search results	C=N
Data not explicitly found in search results	C5
Data not explicitly found in search results	C3
Data not explicitly found in search results	C4

Note: Specific chemical shift and coupling constant values for ^1H and ^{13}C NMR were not available in the provided search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Pyrrole-2-carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	N-H stretching vibrations of the pyrrole ring[1]
~2220	Strong	C≡N (nitrile) stretching
~1500-1400	Medium	C=C stretching in the pyrrole ring
~1200	Medium	C-N stretching[1]
~740	Strong	C-H out-of-plane bending

Note: The exact wavenumber values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Pyrrole-2-carbonitrile**

m/z	Relative Intensity (%)	Assignment
92.04	100	[M] ⁺ (Molecular Ion)
65	[M - HCN] ⁺	
39	[C ₃ H ₃] ⁺	

Note: The fragmentation pattern and relative intensities can vary based on the ionization technique and energy used.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are representative protocols for the analysis of **Pyrrole-2-carbonitrile**.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrrole derivatives involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

- **Sample Preparation:** A high-purity sample of Pyrrole-2,3,4,5-d4, a related compound, is recommended for use as an internal standard for quantitative NMR (qNMR) due to its simplified ^1H NMR spectrum.^[2] The sample is typically dissolved in a deuterated solvent such as Chloroform-d (CDCl_3), Methanol-d4 (CD_3OD), or DMSO-d6.^[2]
- **Instrumentation:** The ^1H NMR and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a Bruker AV-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C .^[3]
- **Data Acquisition:**
 - ^1H NMR: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. Data is typically recorded with parameters such as a specific number of scans, a defined relaxation delay, and a specific pulse width.
 - ^{13}C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of **Pyrrole-2-carbonitrile** can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for liquid samples.

- **Sample Preparation:** For the ATR technique, a small drop of the neat liquid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.^[4]
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans are often averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of **Pyrrole-2-carbonitrile**.

- GC-MS Protocol (for volatile and thermally stable compounds)[5][6]
 - Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.[5]
 - Instrumentation: A GC system coupled to a mass spectrometer, such as an Agilent 5977A MSD, is used.[5] A non-polar capillary column like an HP-5ms is typically employed.[5]
 - GC Conditions:
 - Injector Temperature: 250 °C[5]
 - Carrier Gas: Helium at a constant flow of 1 mL/min[5]
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[5]
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV[5][6]
 - Mass Analyzer: Quadrupole[6]
 - Scan Range: m/z 40-500[5]
- LC-MS/MS Protocol (for less volatile or polar compounds)[5][6]
 - Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of about 1 µg/mL.[5]
 - Instrumentation: A liquid chromatograph, such as a Shimadzu Nexera X2, coupled to a tandem mass spectrometer, like a SCIEX QTRAP 6500+. [5] A C18 reverse-phase column is commonly used.[5]

- LC Conditions:

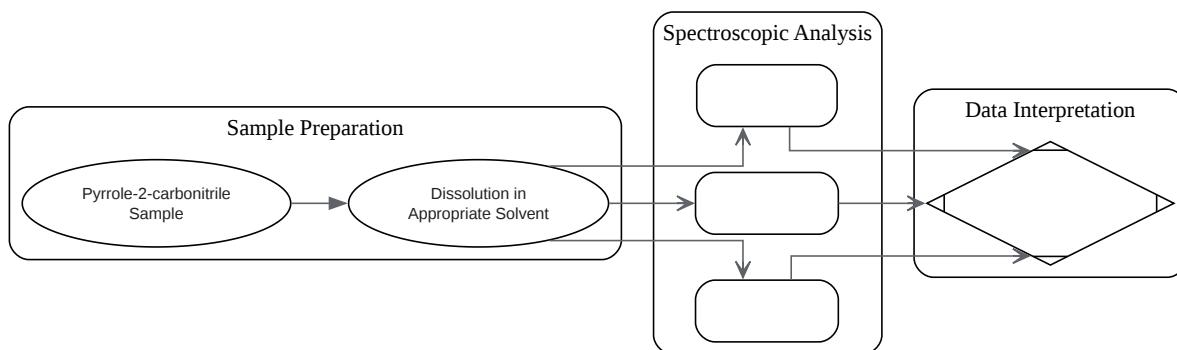
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[\[5\]](#)
- Flow Rate: 0.4 mL/min[\[5\]](#)
- Column Temperature: 40 °C[\[5\]](#)

- MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[\[5\]](#)[\[6\]](#)
- Data Acquisition: Can be performed in full scan mode or, for targeted analysis, in Multiple Reaction Monitoring (MRM) mode.[\[6\]](#)

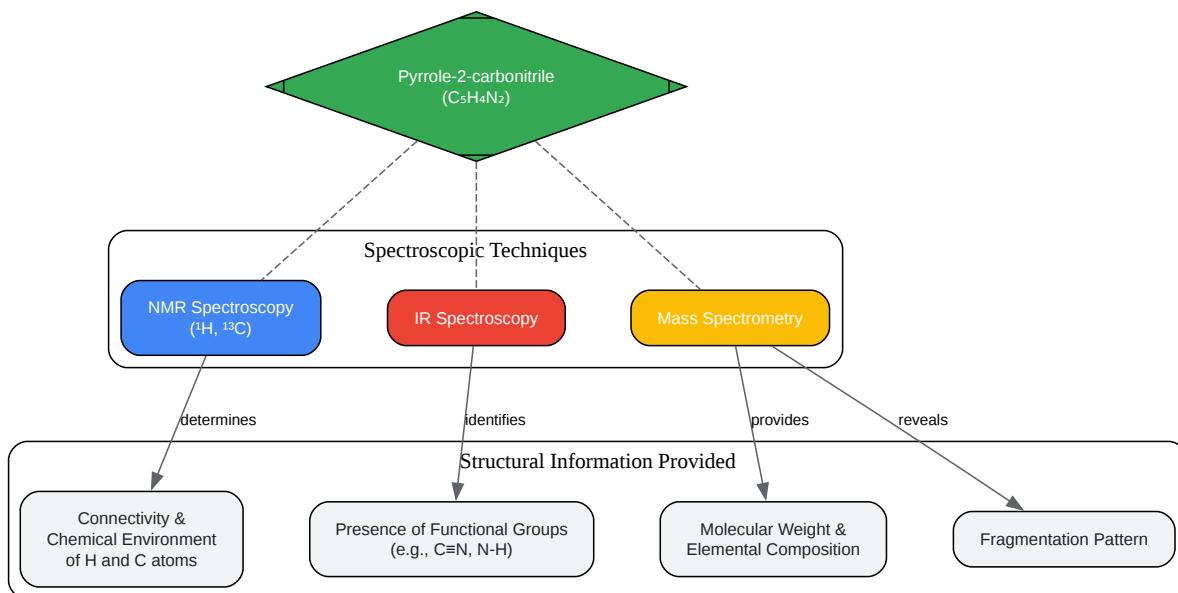
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for **Pyrrole-2-carbonitrile**.



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General workflow for the spectroscopic analysis of **Pyrrole-2-carbonitrile**.



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Relationship between spectroscopic techniques and the structural information derived for
Pyrrole-2-carbonitrile.

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- To cite this document: BenchChem. [Spectroscopic Data of Pyrrole-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156044#spectroscopic-data-for-pyrrole-2-carbonitrile-nmr-ir-ms>]

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